![molecular formula C10H14N6O B13890713 1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)
1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol is a heterocyclic compound that features a triazolo-pyrazine core linked to a piperidin-4-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol typically involves the construction of the triazolo-pyrazine core followed by the introduction of the piperidin-4-ol moiety. One common approach is to start with commercially available 2-amino-3,5-dibromopyrazine, which undergoes amination in the presence of a sterically hindered base like N,N-diisopropylethylamine (DIPEA). The resulting diaminopyrazine is then treated with nitrite to form the triazolo-pyrazine core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen substituents.
科学研究应用
1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anticancer, antibacterial, and antiviral activities
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用机制
The mechanism of action of 1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or immune responses . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with a similar triazolo core, known for its diverse biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: A closely related compound with potential anticancer and antibacterial properties.
1,2,4-Triazolo[1,5-a]pyrimidinone: Known for its applications in medicinal chemistry and agriculture.
Uniqueness
1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol is unique due to its specific combination of a triazolo-pyrazine core with a piperidin-4-ol moiety. This structural arrangement can confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.
属性
分子式 |
C10H14N6O |
|---|---|
分子量 |
234.26 g/mol |
IUPAC 名称 |
1-(2-amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H14N6O/c11-10-13-9-8(12-3-6-16(9)14-10)15-4-1-7(17)2-5-15/h3,6-7,17H,1-2,4-5H2,(H2,11,14) |
InChI 键 |
RVNXMQGJPHCBLN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1O)C2=NC=CN3C2=NC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


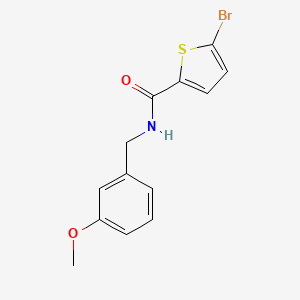
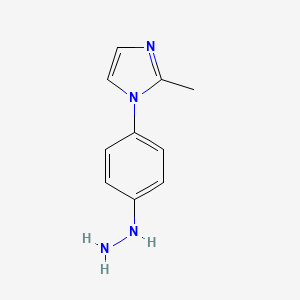
![4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890649.png)
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)
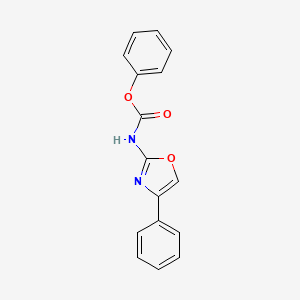
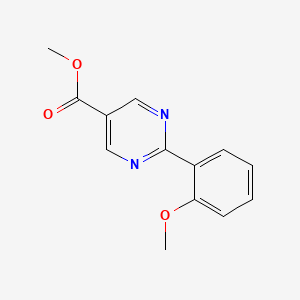


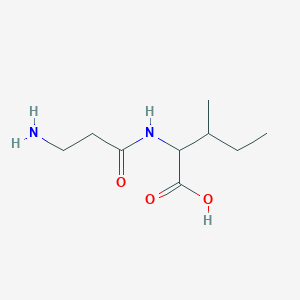

![(3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13890696.png)
![6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol](/img/structure/B13890700.png)


